molecular formula C24H23ClFN5O3 B2618342 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide CAS No. 922082-88-0

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide

Cat. No.: B2618342
CAS No.: 922082-88-0
M. Wt: 483.93
InChI Key: FWFABPZHHURZAG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) reported on the synthesis of a novel series of pyrazolopyrimidine derivatives with evaluation for their anticancer and anti-5-lipoxygenase activities. The compounds exhibited cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, and showed 5-lipoxygenase inhibition, indicating their potential as therapeutic agents in cancer and inflammatory diseases Rahmouni et al., 2016.

Antimicrobial and Anticancer Agents

Another study by Hafez et al. (2016) focused on novel pyrazole derivatives with potential antimicrobial and anticancer properties. These compounds demonstrated higher anticancer activity than the reference drug doxorubicin in some cases, along with good to excellent antimicrobial activity, highlighting the chemical scaffold's utility in developing new therapeutic agents Hafez et al., 2016.

PDE9 Inhibitor for Alzheimer's Disease

Wunder et al. (2005) characterized the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), which is under preclinical development for Alzheimer's disease treatment. This highlights the compound's framework's potential in targeting specific enzymes for therapeutic purposes Wunder et al., 2005.

Anticonvulsant Activity

Kelley et al. (1995) synthesized analogs of a pyrazolopyrimidine compound to study their anticonvulsant activity. Although the modifications led to decreased activity compared to the original compound, the research contributes to understanding structural factors influencing biological activity in this class of compounds Kelley et al., 1995.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-24(2,34-18-9-7-17(25)8-10-18)23(33)27-11-12-31-21-19(13-29-31)22(32)30(15-28-21)14-16-5-3-4-6-20(16)26/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFABPZHHURZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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